N'-[(E)-(2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of pyridine-3-carbohydrazide with 2-ethoxybenzaldehyde. This compound belongs to the acylhydrazone class, characterized by a hydrazone (–NH–N=CH–) linkage connecting a pyridine-3-carbonyl group and a substituted aryl moiety. The ethoxy (–OCH₂CH₃) substituent at the ortho position of the phenyl ring distinguishes it from structurally related derivatives. Schiff bases of this type are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by electronic and steric effects of substituents .
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-14-8-4-3-6-12(14)11-17-18-15(19)13-7-5-9-16-10-13/h3-11H,2H2,1H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPOKFKBPYWTTL-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-ethoxybenzaldehyde and pyridine-3-carbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its pharmacological applications, such as enzyme inhibition and therapeutic potential.
Industry: The compound can be used in the development of sensors, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various physiological effects. The compound’s molecular targets include enzymes and receptors, and it can modulate biochemical pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to analogs with varying substituents on the phenyl ring or heterocyclic cores (Table 1). Key structural differences include:
- Electron-donating vs. electron-withdrawing groups: The ethoxy group in the target compound contrasts with nitro (–NO₂), chloro (–Cl), or fluoro (–F) substituents in other derivatives .
- Positional isomerism : The ortho-substituted ethoxy group in the target compound vs. para-substituted groups in compounds like N-[(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide .
Table 1: Structural Comparison of Pyridine-3-Carbohydrazide Derivatives
Physicochemical Properties
- Melting Points : The ethoxy group’s electron-donating nature likely reduces the melting point compared to nitro- or chloro-substituted derivatives. For example, N-[(2-Chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide (mp 220°C) has a higher melting point than the target compound, which is anticipated to melt below 200°C based on analogous ethoxy derivatives.
- Solubility: The ethoxy group may enhance solubility in polar solvents (e.g., ethanol) compared to halogenated analogs .
Spectral Characteristics
- IR Spectroscopy : The target compound exhibits C=O (1650–1680 cm⁻¹) and C=N (1540–1580 cm⁻¹) stretches, consistent with related hydrazones .
- NMR Spectroscopy: The ethoxy group’s protons (δ 1.3–1.5 ppm for –CH₃, δ 3.8–4.2 ppm for –OCH₂–) and the azomethine proton (δ 8.2–8.5 ppm) are diagnostic signals .
Crystallographic and Supramolecular Features
- Crystal Packing : The dihydrate of N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide forms chains via N–H⋯O and O–H⋯N hydrogen bonds, stabilized by π–π interactions (centroid distances: 3.63–3.71 Å) . The bulkier ethoxy group in the target compound may disrupt such interactions, leading to less dense packing.
- Planarity : Derivatives with planar structures (e.g., ’s fluoropyridinyl analog) exhibit improved stacking, whereas steric hindrance from ethoxy could reduce planarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
